2-Isobutoxypyrimidine-4-carboxylic acid

Overview

Description

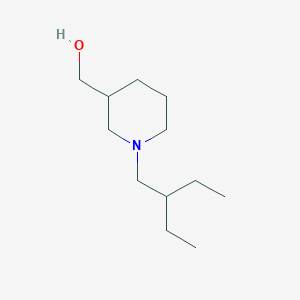

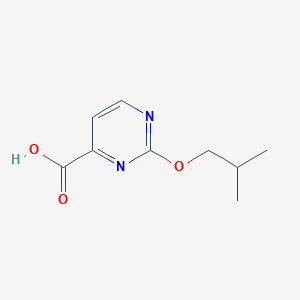

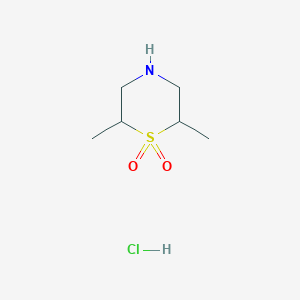

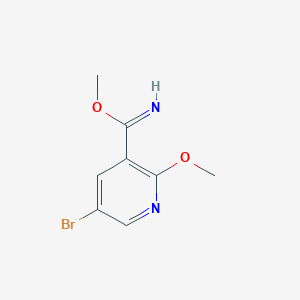

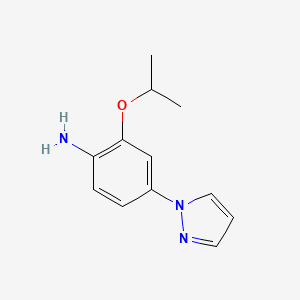

2-Isobutoxypyrimidine-4-carboxylic acid is a compound that belongs to the pyrimidine family. It has a molecular formula of C9H12N2O3 and a molecular weight of 196.2 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Isobutoxypyrimidine-4-carboxylic acid consists of a pyrimidine ring with an isobutoxy group at the 2-position and a carboxylic acid group at the 4-position . Further analysis would require more specific information or computational modeling.Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, which include 2-Isobutoxypyrimidine-4-carboxylic acid, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Applications

Pyrimidines also exhibit antioxidant effects . This means that they can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health issues.

Antibacterial Applications

The antibacterial properties of pyrimidines make them useful in combating bacterial infections . They could potentially be used in the development of new antibacterial drugs.

Antiviral Applications

Pyrimidines have been found to possess antiviral properties . This makes them potential candidates for the development of antiviral drugs, particularly in the ongoing fight against various viral diseases.

Antifungal Applications

The antifungal properties of pyrimidines could be harnessed for the treatment of fungal infections . This could lead to the development of more effective antifungal medications.

Antituberculosis Applications

Pyrimidines have shown potential in the treatment of tuberculosis . Their antituberculosis properties could be utilized in the development of new treatments for this disease.

Synthesis Applications

Carboxylic acids, including 2-Isobutoxypyrimidine-4-carboxylic acid, can act as organic substrates in synthesis applications . They can be used in reactions, polymerizations, and copolymerization reactions .

Catalyst Applications

Carboxylic acids can also be used as catalysts in various chemical reactions . This makes 2-Isobutoxypyrimidine-4-carboxylic acid a potential catalyst in organic synthesis .

Safety and Hazards

According to the safety data sheet, if inhaled or if it comes in contact with skin or eyes, it is advised to remove the person to fresh air, rinse the affected area with water, and seek medical attention if necessary . It is also advised to keep the compound away from heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for 2-Isobutoxypyrimidine-4-carboxylic acid are not available in the retrieved data, there is ongoing research in the field of drug delivery systems, including the use of peptide-drug conjugates for targeted cancer therapy . This suggests potential future directions for the development of new compounds and therapies.

properties

IUPAC Name |

2-(2-methylpropoxy)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(2)5-14-9-10-4-3-7(11-9)8(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFCURDUMYPWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1472205.png)

![(1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1472224.png)